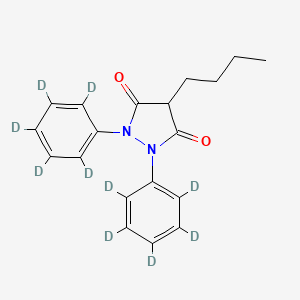
16-Methyleneandrost-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Methyleneandrost-4-ene-3,17-dione is a synthetic steroidal compound that belongs to the class of androstane derivatives. It is characterized by the presence of a methylene group at the 16th position of the androstane skeleton. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in steroid synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methyleneandrost-4-ene-3,17-dione typically involves the modification of androstane derivatives
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 16-Methyleneandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The methylene group at the 16th position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted androstane derivatives.
Aplicaciones Científicas De Investigación
16-Methyleneandrost-4-ene-3,17-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of steroidal drugs and other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 16-Methyleneandrost-4-ene-3,17-dione involves its interaction with specific molecular targets, such as androgen receptors. The compound may bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular functions, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: An intermediate in the synthesis of various steroidal hormones.
9α-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with potential biological activities.
Uniqueness: 16-Methyleneandrost-4-ene-3,17-dione is unique due to the presence of the methylene group at the 16th position, which can influence its chemical reactivity and biological activity. This structural modification can lead to distinct pharmacological properties compared to other androstane derivatives.
Propiedades
Número CAS |
80108-48-1 |
|---|---|
Fórmula molecular |
C₂₀H₂₆O₂ |
Peso molecular |
298.42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)


